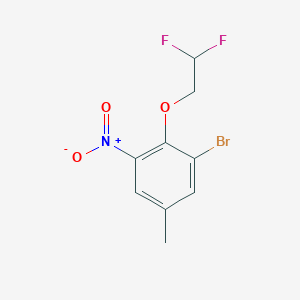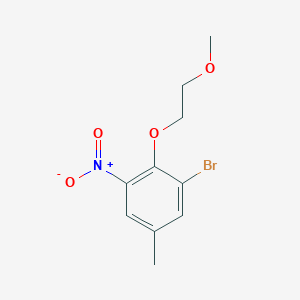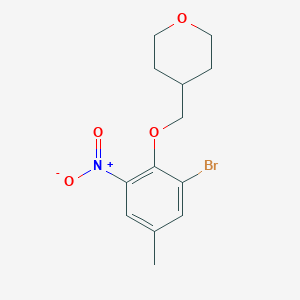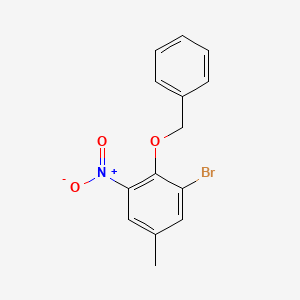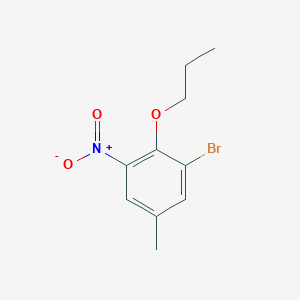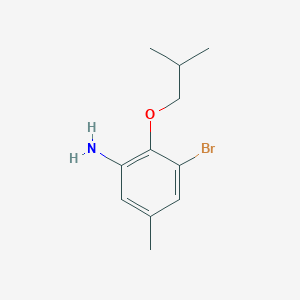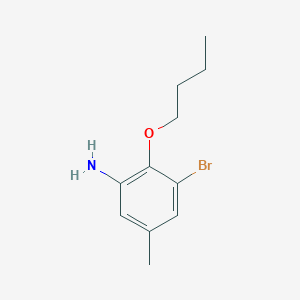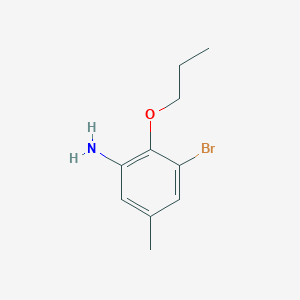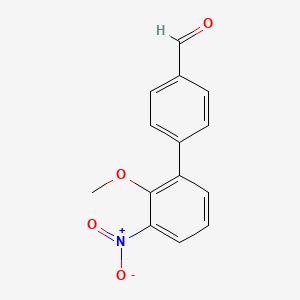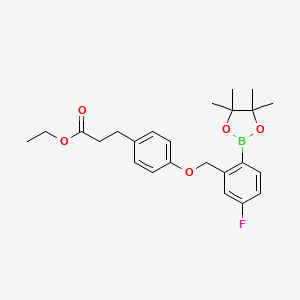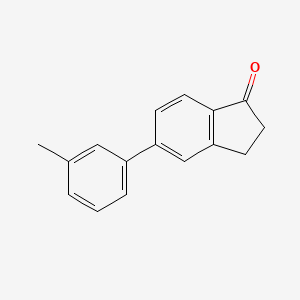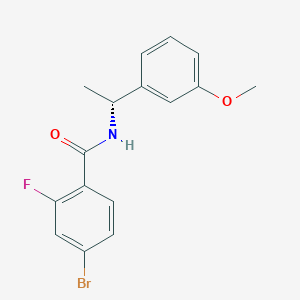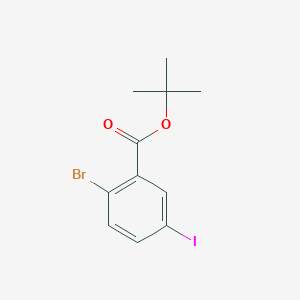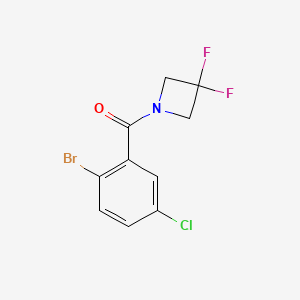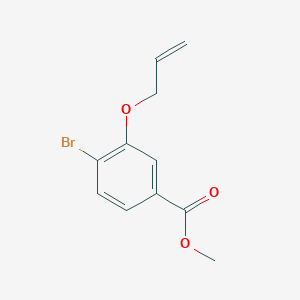
Methyl 3-(allyloxy)-4-bromobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(allyloxy)-4-bromobenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom at the fourth position and an allyloxy group at the third position on the benzene ring, with a methyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl 3-(allyloxy)-4-bromobenzoate typically begins with 3-hydroxy-4-bromobenzoic acid.
Esterification: The carboxylic acid group of 3-hydroxy-4-bromobenzoic acid is esterified using methanol in the presence of an acid catalyst such as sulfuric acid to form Methyl 3-hydroxy-4-bromobenzoate.
Allylation: The hydroxyl group of Methyl 3-hydroxy-4-bromobenzoate is then reacted with allyl bromide in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in Methyl 3-(allyloxy)-4-bromobenzoate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The allyloxy group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like m-chloroperbenzoic acid for epoxidation.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of 3-(allyloxy)-4-aminobenzoate or 3-(allyloxy)-4-thiolbenzoate.
Oxidation: Formation of 3-(epoxyallyloxy)-4-bromobenzoate.
Reduction: Formation of 3-(allyloxy)-4-bromobenzyl alcohol.
科学研究应用
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions involving transition metals.
Biology and Medicine:
Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Biochemical Studies: Used in studies involving enzyme inhibition and receptor binding.
Industry:
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Agrochemicals: Explored for its potential use in the development of herbicides and pesticides.
作用机制
The mechanism of action of Methyl 3-(allyloxy)-4-bromobenzoate involves its interaction with specific molecular targets. For instance, in pharmacological applications, it may bind to enzyme active sites or receptor proteins, thereby modulating their activity. The allyloxy group can participate in hydrogen bonding and van der Waals interactions, while the bromine atom can engage in halogen bonding, contributing to the compound’s overall binding affinity and specificity.
相似化合物的比较
Methyl 3-(methoxy)-4-bromobenzoate: Similar structure but with a methoxy group instead of an allyloxy group.
Methyl 3-(allyloxy)-4-chlorobenzoate: Similar structure but with a chlorine atom instead of a bromine atom.
Methyl 3-(allyloxy)-4-fluorobenzoate: Similar structure but with a fluorine atom instead of a bromine atom.
Uniqueness: Methyl 3-(allyloxy)-4-bromobenzoate is unique due to the presence of both an allyloxy group and a bromine atom, which confer distinct reactivity and binding properties. The allyloxy group provides a site for further functionalization, while the bromine atom enhances the compound’s electrophilicity, making it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
methyl 4-bromo-3-prop-2-enoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-3-6-15-10-7-8(11(13)14-2)4-5-9(10)12/h3-5,7H,1,6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTMDPNYHPDEIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
